molecular formula C6H7N3OS B385932 6-Methoxypyrazine-2-carbothioamide CAS No. 68450-42-0

6-Methoxypyrazine-2-carbothioamide

Cat. No.: B385932
CAS No.: 68450-42-0
M. Wt: 169.21g/mol
InChI Key: HETPLKRGKLWGFL-UHFFFAOYSA-N
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Description

6-Methoxypyrazine-2-carbothioamide is an organic compound with the chemical formula C6H7N3OS. It is a white solid with a molecular weight of 169.2 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the possible synthetic routes for 6-Methoxypyrazine-2-carbothioamide involves dissolving pyrazine in hot thioformamide. During the heating process, methoxy bromide is slowly added. After the reaction is complete, the mixture is cooled, and an appropriate amount of water is added to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrazine-2-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a sulfoxide or sulfone, while reduction could yield a thiol or thioether.

Scientific Research Applications

6-Methoxypyrazine-2-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methoxypyrazine-2-carbothioamide include:

  • Pyrazine-2-carbothioamide
  • 6-Methoxypyrazine-2-carboxamide
  • 6-Methoxypyrazine-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

6-methoxypyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-10-5-3-8-2-4(9-5)6(7)11/h2-3H,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETPLKRGKLWGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988103
Record name 6-Methoxypyrazine-2-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68450-42-0
Record name 6-Methoxypyrazine-2-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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